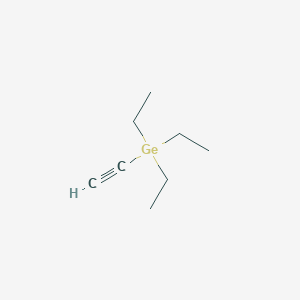
Germane, triethylethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, triethylethynyl-: is an organogermanium compound with the molecular formula C8H16Ge . It is a colorless liquid with a boiling point of 70-71°C at 65 Torr and a density of 1.0241 g/cm³
Preparation Methods
Synthetic Routes and Reaction Conditions: Germane, triethylethynyl- can be synthesized through the reaction of germanium tetrachloride with triethylacetylene in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of germane, triethylethynyl- involves the reduction of germanium tetrachloride with a reducing agent such as lithium aluminum hydride. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Germane, triethylethynyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germane (GeH4).
Substitution: It can undergo substitution reactions to form different organogermanium compounds.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Commonly uses reducing agents like lithium aluminum hydride.
Substitution: Often involves halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2)
Reduction: Germane (GeH4)
Substitution: Various organogermanium compounds depending on the substituents used.
Scientific Research Applications
Chemistry: Germane, triethylethynyl- is used as a precursor in the synthesis of other organogermanium compounds. It is also utilized in the study of germanium chemistry and its reactivity .
Biology and Medicine: Research is ongoing to explore the potential biological activities of germane, triethylethynyl- and its derivatives. Some studies suggest that organogermanium compounds may have therapeutic properties .
Industry: In the industrial sector, germane, triethylethynyl- is used in the production of semiconductors and other electronic materials. Its unique properties make it valuable in the fabrication of advanced electronic devices .
Mechanism of Action
The mechanism by which germane, triethylethynyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Germane (GeH4): A simpler hydride of germanium.
Digermane (Ge2H6): A compound with two germanium atoms.
Germanium dioxide (GeO2): An oxide of germanium.
Uniqueness: Germane, triethylethynyl- is unique due to its triethylethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
6228-96-2 |
|---|---|
Molecular Formula |
C8H16Ge |
Molecular Weight |
184.84 g/mol |
IUPAC Name |
triethyl(ethynyl)germane |
InChI |
InChI=1S/C8H16Ge/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 |
InChI Key |
LNLMTHSXAVJXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


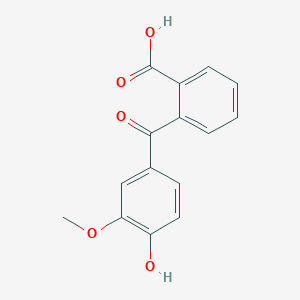
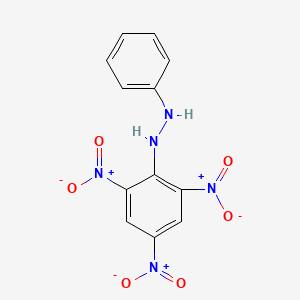

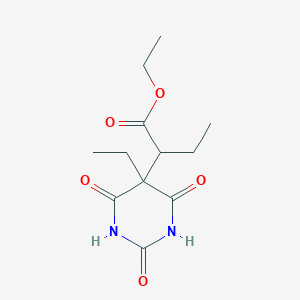
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
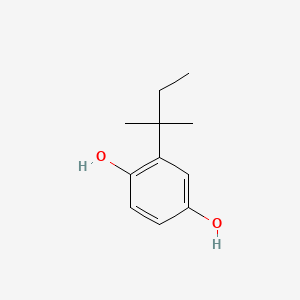
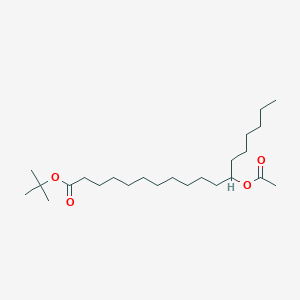
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
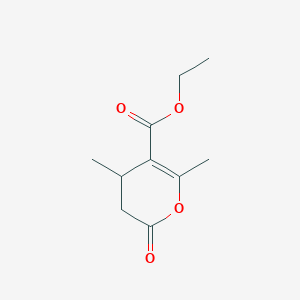
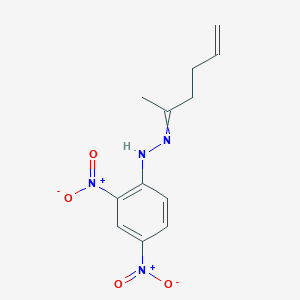
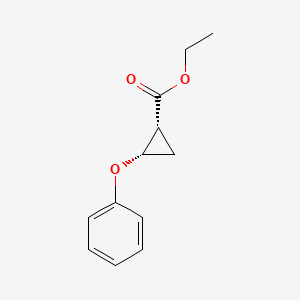
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
